molecular formula C10H6ClF3N2O B2910903 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide CAS No. 1798751-33-3

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide

Cat. No.: B2910903
CAS No.: 1798751-33-3
M. Wt: 262.62
InChI Key: YPIWTGZBYFBZDS-UHFFFAOYSA-N
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Description

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a chloro group, a cyanomethyl group, and a trifluoromethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the radical trifluoromethylation of carbon-centered radical intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .

Scientific Research Applications

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical applications where these properties are desirable .

Properties

IUPAC Name

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-8-4-6(9(17)16-2-1-15)3-7(5-8)10(12,13)14/h3-5H,2H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIWTGZBYFBZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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